N,N'-Bis(3-methyl-2-pyridinyl)thiourea

Coordination Chemistry Organometallic Synthesis Solvent-Controlled Reactivity

Unique ambidentate thiourea pro-ligand exhibiting solvent-switchable reactivity: conventional N,S-chelation in CH₂Cl₂ versus complete desulfurization to a tridentate acyclic diaminocarbene (ADC) in CH₃OH, enabling fluorescence turn-on in Pt(II) complex (λₑₘ 503/531 nm). The 3-methyl-2-pyridinyl substitution imposes steric constraints critical for coordination geometry and is irreplaceable by 4-methyl or unsubstituted analogs. Crystallographic ADC metrics (Pt–C 187.0 pm, N1–C1–N3 121.7°) confirm enhanced metal–carbon bond strength. Ideal for stimulus-responsive ligand systems, luminescent materials, and catalysis research.

Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
CAS No. 6949-01-5
Cat. No. B12681350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(3-methyl-2-pyridinyl)thiourea
CAS6949-01-5
Molecular FormulaC13H14N4S
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C
InChIInChI=1S/C13H14N4S/c1-9-5-3-7-14-11(9)16-13(18)17-12-10(2)6-4-8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)
InChIKeySLSXXOCGDJFZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(3-methyl-2-pyridinyl)thiourea (CAS 6949-01-5): Baseline Identity for Procurement and Research Selection


N,N'-Bis(3-methyl-2-pyridinyl)thiourea (CAS 6949-01-5, IUPAC: 1,3-bis(3-methylpyridin-2-yl)thiourea, molecular formula C₁₃H₁₄N₄S, molecular weight 258.34 g·mol⁻¹) is a symmetrical, N,N′-disubstituted thiourea derivative bearing two 3-methyl-2-pyridinyl substituents . The compound functions as an ambidentate ligand capable of N,S-chelation or, under specific conditions, desulfurization-driven transformation to a diaminocarbene donor [1]. Its computed LogP of 2.3–3.0 and topological polar surface area of 81.9 Ų define a physicochemical profile distinct from both unsubstituted thiourea and mono-pyridinyl analogs, factors that directly influence solubility, metal coordination geometry, and procurement specification requirements .

Why Generic Thiourea Substitution Fails: N,N'-Bis(3-methyl-2-pyridinyl)thiourea Differentiation Drivers


N,N'-Bis(3-methyl-2-pyridinyl)thiourea cannot be interchangeably replaced by other bis(pyridinyl)thioureas or mono-pyridinyl analogs because its unique substitution pattern—two 3-methyl-2-pyridinyl groups in a sterically constricted arrangement—enables a solvent-switchable coordination mode that is absent in close structural relatives [1]. The compound acts as a conventional N,S-chelating thiourea ligand in aprotic dichloromethane but undergoes complete desulfurization in protic methanol to generate a tridentate acyclic diaminocarbene (ADC) donor that forms a fluorescent platinum(II) complex [1]. This bifurcated reactivity profile, which couples thiourea→carbene transformation with a fluorescence turn-on response, is not observed for the unsubstituted N,N′-bis(2-pyridinyl)thiourea comparator, whose Pt(II) and Pd(II) complexes retain the intact thiourea scaffold as a conventional chelating ligand [2]. Furthermore, the 3-methyl substitution on each pyridine ring introduces steric constraints that influence both the geometry of metal coordination and the intermolecular packing of resulting complexes, factors absent in 4-methyl or unsubstituted pyridinyl variants [3].

Quantitative Differentiation Evidence: N,N'-Bis(3-methyl-2-pyridinyl)thiourea vs. Comparator Thiourea Ligands


Solvent-Dependent Coordination Divergence: Conventional N,S-Chelate vs. Desulfurization to Fluorescent Diaminocarbene Complex

The reaction of N,N'-bis(3-methyl-2-pyridinyl)thiourea (1) with [PtCl₂(dmso)₂] produces entirely different products depending on solvent choice [1]. In aprotic dichloromethane, a poorly soluble, non-fluorescing N,S-chelated complex [PtCl₂(1)] (2) forms, with the ligand retaining its intact thiourea scaffold (C=S bond length 170.3 pm by X-ray crystallography) [1]. In contrast, the same reaction in protic methanol proceeds via complete desulfurization to yield a fluorescing cationic diaminocarbene–platinum(II) complex (3), in which the original thiourea carbon has been converted to a carbene center with a Pt–C bond length of 187.0 pm and an N1–C1–N3 angle of 121.7°, characteristic of an sp²-hybridized acyclic diaminocarbene [1]. For the comparator ligand N,N′-bis(2-pyridyl)thiourea (H₂BPT), reaction with Pt²⁺ under similar conditions yields exclusively conventional chelate complexes [Pt(HBPT)₂] with retention of the thiourea C=S moiety; no desulfurization or carbene formation is reported [2]. This represents a qualitative and functionally significant divergence: the target compound is a pro-ligand capable of in situ carbene generation, whereas the comparator functions solely as a conventional thiourea donor.

Coordination Chemistry Organometallic Synthesis Solvent-Controlled Reactivity

Fluorescence Turn-On Differentiation: ADC-Pt(II) Complex Emission vs. Non-Fluorescent Conventional Chelate and Free Ligand

The desulfurization-derived cationic diaminocarbene–Pt(II) complex (3) of N,N'-bis(3-methyl-2-pyridinyl)thiourea exhibits fluorescence emission peaks at 503 nm and 531 nm upon excitation at 345 nm in acetonitrile solution, with strong solid-state emission additionally observed due to intermolecular Pt–Pt interactions at 339 pm [1]. In contrast, the conventional N,S-chelated complex (2) formed from the same ligand in dichloromethane is explicitly described as non-fluorescing [1]. The free ligand itself does not exhibit notable fluorescence under these conditions. For the comparator N,N′-bis(2-pyridyl)thiourea (H₂BPT) and its Pt(II) complex [Pt(HBPT)₂], no fluorescence emission data are reported in the primary literature, consistent with the absence of a carbene-mediated electronic structure [2]. This fluorescence turn-on upon desulfurization—from a non-emissive ligand and chelate complex to a strongly emissive ADC–Pt(II) species—is unique to the 3-methyl-2-pyridinyl substitution pattern and provides a built-in spectroscopic handle for reaction monitoring.

Luminescent Materials Metal Complex Photophysics Fluorescent Probe Development

Carbene Bond Metrics: Shorter Pt–C Distance and Wider N–C–N Angle Relative to NHC Benchmarks

The diaminocarbene–Pt(II) complex (3) derived from N,N'-bis(3-methyl-2-pyridinyl)thiourea exhibits a Pt–C(carbene) bond distance of 187.0 pm, which is notably shorter than the typical range of 190–200 pm reported for N-heterocyclic carbene (NHC)–Pt(II) complexes [1]. The N1–C1–N3 bond angle of 121.7° confirms sp² hybridization at the carbene center and is wider than the N–C–N angle in many five-membered NHCs (typically ca. 104–108°), consistent with the known property of acyclic diaminocarbenes to provide a wider coordination pocket and stronger σ-donor character [1]. The C1–N1 and C1–N3 bond lengths of 132.0 pm and 136.4 pm, respectively, lie between single bond (ca. 147 pm) and double bond (ca. 128 pm) values, confirming π-delocalization across the N–C–N unit [1]. For comparison, the Pt–S bond in the conventional chelate complex 2 is 223.65 pm, and the C=S bond is retained at 170.3 pm—metrics typical of thiourea S-donor complexes and substantially different from the carbene bonding parameters [1].

Carbene Chemistry X-ray Crystallography Ligand Design

Physicochemical Identity for Procurement Specification: XLogP and Topological PSA Differentiation from Unsubstituted Thiourea and Mono-Pyridinyl Analogs

N,N'-Bis(3-methyl-2-pyridinyl)thiourea has a computed XLogP of 2.3 and a topological polar surface area (TPSA) of 81.9 Ų . These values differentiate it from unsubstituted thiourea (XLogP −0.95, TPSA 78.1 Ų [PubChem]) and from mono-pyridinyl thiourea analogs such as (3-methyl-pyridin-2-yl)-thiourea (CAS 21242-21-7, MW 167.23 g·mol⁻¹, one pyridinyl ring) . The higher lipophilicity (XLogP 2.3 vs. −0.95) reflects the two methyl-pyridinyl substituents and directly impacts solubility in organic solvents relevant to coordination chemistry (e.g., dichloromethane, acetonitrile, methanol). The molecular weight of 258.34 g·mol⁻¹ and the presence of two hydrogen bond donors and three acceptors further define the compound's chromatographic and spectroscopic profile for identity confirmation and purity assessment during procurement .

Analytical Chemistry Quality Control Procurement Specification

Procurement Application Scenarios for N,N'-Bis(3-methyl-2-pyridinyl)thiourea (CAS 6949-01-5)


Synthesis of Luminescent Acyclic Diaminocarbene–Platinum(II) Complexes for Photophysical Studies

Research groups developing luminescent organometallic materials should procure N,N'-bis(3-methyl-2-pyridinyl)thiourea as the pro-ligand of choice for generating fluorescing ADC–Pt(II) complexes. Reaction with [PtCl₂(dmso)₂] in methanol yields complex 3 with emission at 503/531 nm (λₑₓ 345 nm) in acetonitrile and strong solid-state luminescence supported by Pt–Pt interactions at 339 pm [1]. This contrasts with the non-fluorescent conventional chelate obtained in dichloromethane, enabling solvent-controlled access to emissive vs. non-emissive products from a single ligand precursor [1].

Solvent-Programmable Coordination Chemistry: Accessing Two Distinct Metal-Binding Modes from One Ligand Scaffold

For coordination chemistry laboratories investigating stimulus-responsive or solvent-switchable ligand systems, this compound provides a rare platform where the same metal precursor yields structurally divergent products depending on solvent. In CH₂Cl₂, the ligand acts as a conventional N,S-chelating thiourea donor (complex 2, Pt–S 223.65 pm, C=S 170.3 pm); in CH₃OH, complete desulfurization produces a tridentate ADC donor (complex 3, Pt–C 187.0 pm) [1]. No analogous solvent-dependent bifurcation has been demonstrated for N,N′-bis(2-pyridinyl)thiourea [2].

ADC–Metal Catalyst Development Leveraging Wider N–C–N Angle and Shorter M–C Bond

Catalysis researchers seeking ADC ligands with differentiated steric and electronic properties should select this compound based on the crystallographically determined carbene metrics of its Pt(II) complex: Pt–C 187.0 pm (shorter than typical NHC Pt–C of 190–200 pm) and N1–C1–N3 angle of 121.7° (wider than five-membered NHCs at ~104–108°) [1]. These features suggest enhanced metal–carbon bond strength and greater steric accessibility around the metal center, parameters that influence catalytic turnover in cross-coupling and hydrosilylation reactions [1].

Identity Verification and QC for Bis(pyridinyl)thiourea Procurement

Procurement and QC laboratories can use the defined physicochemical profile—MW 258.34 g·mol⁻¹, XLogP 2.3, TPSA 81.9 Ų, HBD 2, HBA 3—to unambiguously confirm receipt of the correct N,N′-bis(3-methyl-2-pyridinyl)thiourea and to distinguish it from common contaminants such as unreacted mono-pyridinyl thiourea (MW 167.23) or unsubstituted thiourea (MW 76.12) [1]. The compound's InChIKey (SLSXXOCGDJFZGQ-UHFFFAOYSA-N) and SMILES (CC1=C(N=CC=C1)NC(=S)NC2=C(C=CC=N2)C) provide unique digital identifiers for database cross-referencing [1].

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